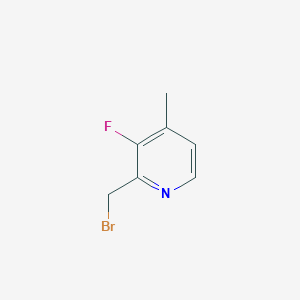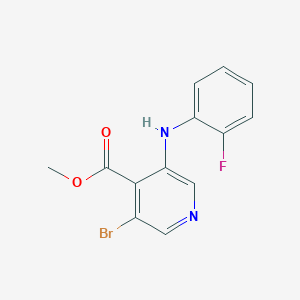
methyl 3-bromo-5-(2-fluoroanilino)pyridine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 3-bromo-5-(2-fluoroanilino)pyridine-4-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromine atom, a fluorinated phenyl group, and an isonicotinic acid methyl ester moiety, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-5-(2-fluoroanilino)pyridine-4-carboxylate typically involves multiple steps, starting with the preparation of the core isonicotinic acid structure. The process often includes:
Bromination: Introduction of the bromine atom into the isonicotinic acid framework.
Amination: Attachment of the 2-fluoro-phenylamino group through nucleophilic substitution reactions.
Esterification: Conversion of the carboxylic acid group to a methyl ester using methanol and acidic catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the synthesis process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired product.
化学反应分析
Types of Reactions
methyl 3-bromo-5-(2-fluoroanilino)pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the bromine or other substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can replace the bromine or fluorine atoms with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium azide (NaN3) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
methyl 3-bromo-5-(2-fluoroanilino)pyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of methyl 3-bromo-5-(2-fluoroanilino)pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-Bromo-5-(2-chloro-phenylamino)-isonicotinic acid methyl ester
- 3-Bromo-5-(2-methyl-phenylamino)-isonicotinic acid methyl ester
- 3-Bromo-5-(2-nitro-phenylamino)-isonicotinic acid methyl ester
Uniqueness
methyl 3-bromo-5-(2-fluoroanilino)pyridine-4-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for various applications.
属性
分子式 |
C13H10BrFN2O2 |
|---|---|
分子量 |
325.13 g/mol |
IUPAC 名称 |
methyl 3-bromo-5-(2-fluoroanilino)pyridine-4-carboxylate |
InChI |
InChI=1S/C13H10BrFN2O2/c1-19-13(18)12-8(14)6-16-7-11(12)17-10-5-3-2-4-9(10)15/h2-7,17H,1H3 |
InChI 键 |
ULWGTCQZRTWBDA-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=NC=C1NC2=CC=CC=C2F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


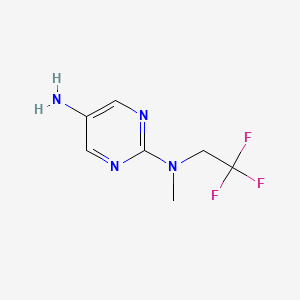
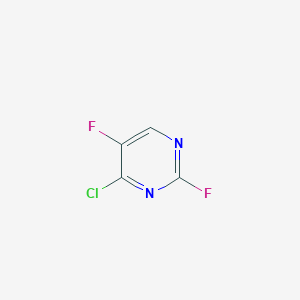
![2-[3-(6-Methoxypyridin-3-yl)pyrrolidin-3-yl]ethanol](/img/structure/B8609007.png)
![4-Cyano-7-methoxy benzo[b]thiophene](/img/structure/B8609015.png)
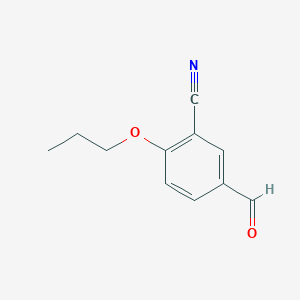
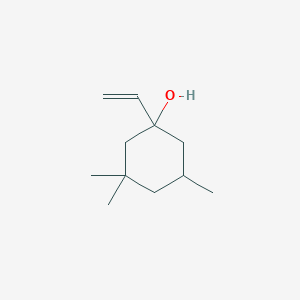
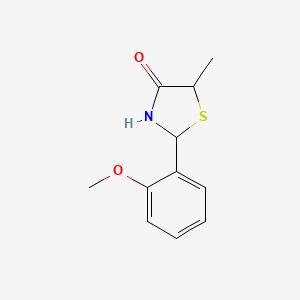
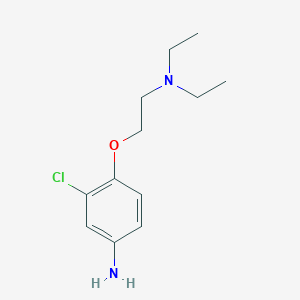
![Isopropyl 5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B8609042.png)
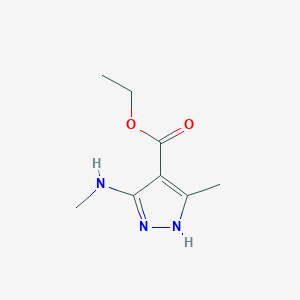
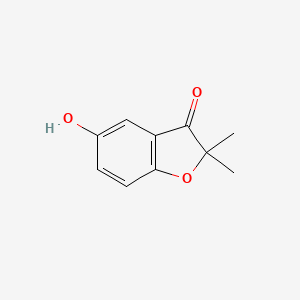
![2,6-Di-tert-butyl-4-[2-(methanesulfinyl)-1,3-thiazol-4-yl]phenol](/img/structure/B8609085.png)
![(6-Fluoro-imidazo[1,5-a]pyridin-3-yl)-methanol](/img/structure/B8609086.png)
